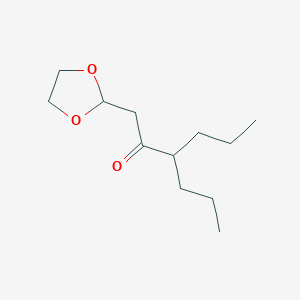

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one

Description

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-3-propylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-5-10(6-4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEANQBXDHLQMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetalization of Carbonyl Compounds with 1,2-Ethanediol

The fundamental synthetic route to 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one is the acetalization of a suitable carbonyl precursor with 1,2-ethanediol (ethylene glycol) under acidic catalysis. This reaction forms the 1,3-dioxolane ring by converting the ketone or aldehyde group into a cyclic acetal, which stabilizes the carbonyl moiety and prevents unwanted side reactions during further synthetic steps.

- Catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, aluminum chloride) can catalyze the acetalization efficiently.

- Reaction Conditions: Typically conducted under reflux in anhydrous solvents to drive the equilibrium toward acetal formation.

- Water Removal: The reaction equilibrium is shifted by removing water, a byproduct of acetalization, using molecular sieves or orthoesters, which react with water to prevent its accumulation.

This method is widely employed both in laboratory synthesis and industrial production due to its simplicity and efficiency.

Industrial Production Methods

Industrial synthesis of 1,3-dioxolane derivatives, including this compound, follows similar principles but with optimization for scale, yield, and purity:

- Catalyst Optimization: Use of highly active and selective acid catalysts to minimize side reactions.

- Continuous Water Removal: Implementation of molecular sieves or reactive agents like orthoesters to continuously remove water, enhancing conversion rates.

- Solvent and Temperature Control: Selection of solvents and reaction temperatures to balance reaction speed and product stability.

These process optimizations ensure high throughput and product consistency in commercial settings.

Reaction Mechanism and Chemical Considerations

The acetalization mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by 1,2-ethanediol, and subsequent ring closure to form the dioxolane. The 1,3-dioxolane ring acts as a protective group for the ketone, which can later be deprotected under acidic conditions to regenerate the carbonyl group.

Summary Table of Preparation Parameters

| Parameter | Description/Condition |

|---|---|

| Starting Material | Carbonyl compound (ketone or aldehyde) |

| Acetalizing Agent | 1,2-Ethanediol (ethylene glycol) |

| Catalyst | Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂) |

| Solvent | Anhydrous solvents (e.g., toluene, dichloromethane) |

| Temperature | Reflux conditions (typically 60–110 °C) |

| Water Removal | Molecular sieves or orthoesters |

| Reaction Time | Several hours (varies with scale and conditions) |

| Yield | High, often >80% with optimized conditions |

Research Findings and Analytical Data

- The acetalization reaction proceeds smoothly with high selectivity toward the 1,3-dioxolane ring formation.

- Use of molecular sieves significantly improves yield by shifting equilibrium.

- The compound’s stability under various reaction conditions allows it to be used as a protecting group in multistep organic syntheses.

- Analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry confirm the structure and purity of the synthesized compound.

Related Synthetic Strategies

While the direct acetalization is the primary method, related synthetic strategies involve:

- Sequential Condensation and Michael Addition: For related diketone compounds, one-pot syntheses involving Claisen–Schmidt condensation followed by Michael addition have been reported, though these are more relevant to 1,5-diketones rather than dioxolane derivatives.

- Catalyst-Free and Green Chemistry Approaches: Efforts to develop environmentally benign methods focus on minimizing catalyst use and employing solvent systems compatible with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄.

Reduction: Reduction can be achieved using agents like NaBH₄ or LiAlH₄.

Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous conditions or OsO₄ in organic solvents.

Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one involves its ability to form stable intermediates during chemical reactions. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions during synthetic transformations . This stability is due to the ring’s ability to delocalize electron density, making it less reactive under certain conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and its analogs:

Key Observations:

Heteroatom Influence :

- The dioxolane ring (O atoms) in the target compound enhances polarity compared to sulfur-containing dithiolane analogs (e.g., C₁₂H₁₇ClOS₂), which exhibit higher lipophilicity .

- Chlorine substituents (e.g., in C₁₂H₁₇ClOS₂) increase molecular weight and may introduce toxicity risks .

In contrast, cyclopentenone derivatives (e.g., C₁₂H₁₆O₃) possess rigid, conjugated systems prone to Michael addition reactions .

Steric and Electronic Effects :

- Branched substituents (e.g., 2-methylpropyl in C₁₂H₁₆O₃) create steric hindrance, whereas the linear propyl group in the target compound allows for unhindered interactions with solvents or biological targets .

Physicochemical Properties

| Property | This compound | 3-(3-Chloro-1-(1,3-dithiolan-2-ylidene)propyl)cyclohexan-1-one | 1-(1,3-Dioxolan-2-yl)acetone |

|---|---|---|---|

| Boiling Point (°C) | ~245–260 (estimated) | >300 (high due to Cl and S) | ~180–200 |

| Solubility | Polar solvents (e.g., ethanol) | Non-polar solvents (e.g., hexane) | Miscible in polar solvents |

| Stability | High (dioxolane resists hydrolysis) | Moderate (dithiolane susceptible to oxidation) | High |

Notes:

Biological Activity

1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the hexanone moiety suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. The underlying mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis |

| PC-3 | 12.8 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In animal models, it was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It has been suggested that this compound interacts with specific receptors involved in apoptosis signaling pathways, enhancing the apoptotic response in cancer cells.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, the compound may promote cell death in cancerous cells while sparing normal cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer : In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in vascular endothelial growth factor (VEGF) levels, indicating an antiangiogenic effect.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to untreated animals, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) to collect data. Refine the structure using SHELXL (via SHELXTL interface) for high-resolution analysis. Hydrogen atom positions can be inferred geometrically or via difference Fourier maps. Validate refinement with R-factors (e.g., R1 < 0.05 for high-quality data) and check for twinning or disorder using PLATON .

Q. How can researchers synthesize this compound from precursor ketones?

- Methodology : Adapt Claisen-Schmidt condensation protocols. React a β-ketoester (e.g., ethyl acetoacetate) with a 1,3-dioxolane-functionalized aldehyde under acidic or basic conditions. For example, use thionyl chloride (SOCl₂) in ethanol to promote cyclization, similar to the synthesis of 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR and GC-MS.

Q. What spectroscopic techniques are critical for characterizing the dioxolane moiety in this compound?

- Methodology :

- NMR : Analyze the ¹H-NMR for characteristic dioxolane protons (δ 4.8–5.2 ppm, split due to coupling with adjacent oxygens). Use ¹³C-NMR to confirm the acetal carbon (δ 100–110 ppm).

- IR : Identify the C-O-C stretching vibrations (1050–1150 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹).

- Mass Spectrometry : Look for fragmentation patterns indicative of dioxolane ring cleavage (e.g., loss of CH₂O or C₂H₄O₂) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodology :

- Dynamic NMR : Probe for conformational exchange processes (e.g., restricted rotation of the dioxolane ring) by varying temperature (VT-NMR).

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR chemical shifts and coupling constants. Compare with experimental data to identify discrepancies caused by solvent effects or crystal packing .

- X-ray Crystallography : Resolve ambiguities by correlating solid-state structure (from SCXRD) with solution-phase NMR data .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-1,3-dioxolane precursors synthesized via asymmetric catalysis (e.g., Sharpless epoxidation followed by ring-opening).

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic esters selectively.

- Chiral HPLC : Validate enantiomeric excess (ee) using a Chiralpak column (hexane/isopropanol mobile phase) .

Q. How does the dioxolane ring influence the compound’s reactivity in oxidation or hydrolysis studies?

- Methodology :

- Kinetic Studies : Monitor hydrolysis rates under acidic (HCl/THF) or basic (NaOH/MeOH) conditions via UV-Vis or LC-MS. Compare with non-dioxolane analogs to isolate ring effects.

- Computational Analysis : Calculate activation energies for ring-opening using transition state theory (e.g., via Gaussian’s QST3 module) .

Q. What environmental surface interactions (e.g., adsorption on indoor materials) are relevant for this compound?

- Methodology :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica, PVC, or cellulose surfaces.

- Reactivity Screening : Expose the compound to ozone or NOx in environmental chambers and analyze degradation products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.